molecular formula C11H15NO2 B8275796 N-(2-Benzyloxyethyl)acetamide

N-(2-Benzyloxyethyl)acetamide

Cat. No.: B8275796
M. Wt: 193.24 g/mol
InChI Key: NGUKOXYITKIXNH-UHFFFAOYSA-N
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Description

N-(2-Benzyloxyethyl)acetamide is an acetamide derivative characterized by a benzyloxyethyl group attached to the nitrogen atom of the acetamide backbone. Acetamides are widely studied for their bioactivity, including antimicrobial, antifungal, and enzyme-modulating effects, depending on substituent groups .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-(2-phenylmethoxyethyl)acetamide

InChI

InChI=1S/C11H15NO2/c1-10(13)12-7-8-14-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,12,13)

InChI Key

NGUKOXYITKIXNH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCOCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural Features and Physicochemical Properties

The table below compares N-(2-Benzyloxyethyl)acetamide with key analogs based on substituents, molecular weight, and functional groups:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key References
This compound Benzyloxyethyl, acetamide C₁₁H₁₅NO₃ 209.24* Inferred
N-Benzylacetoacetamide Benzyl, acetoacetyl C₁₁H₁₃NO₂ 191.23
N-(4-Iodophenyl)acetamide 4-Iodophenyl C₈H₈INO 261.06
KCH-1521 (N-acylurea derivative) Indole, benzodioxole, acylurea C₂₀H₁₉N₃O₄ 365.39
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide Benzothiazole, methylphenyl C₁₆H₁₄N₂OS₂ 314.43

*Calculated based on structural formula.

Key Observations:
  • Polarity : The benzyloxyethyl group in this compound introduces ether and amide functionalities, enhancing hydrophilicity compared to purely aromatic analogs like N-(4-Iodophenyl)acetamide .
  • Bioactivity Potential: Benzothiazole and benzodioxole substituents in analogs (e.g., KCH-1521) correlate with enzyme modulation (e.g., talin in endothelial cells) , while benzyl/acetoacetyl groups in N-Benzylacetoacetamide suggest roles in ketone body metabolism or peptide synthesis .
Antimicrobial Activity
  • Gram-Positive Bacteria : Acetamide derivatives with benzo[d]thiazole substituents (e.g., compounds 47 and 48 in ) exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus.
  • Antifungal Action : Thiazole and pyridinyl substituents (e.g., compound 49 ) show activity against Candida albicans (MIC = 16 µg/mL).
  • Structural Relevance : The benzyloxyethyl group in this compound may enhance membrane permeability, though specific data is lacking.
Enzyme Modulation
  • KCH-1521 : This N-acylurea derivative inhibits talin-mediated integrin activation in HUVECs at 10 µM, suggesting acetamides with heterocyclic substituents are potent enzyme modulators .

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